molecular formula C22H19N5O3S B14971072 2-{[6-(2H-1,3-Benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

2-{[6-(2H-1,3-Benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B14971072
M. Wt: 433.5 g/mol
InChI Key: MPWBMQWUQSNANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-(2H-1,3-Benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that features a unique combination of benzodioxole, triazolopyridazine, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2H-1,3-Benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and triazolopyridazine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acetamide formation through amidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2H-1,3-Benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The benzodioxole and triazolopyridazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups onto the benzodioxole or triazolopyridazine rings.

Scientific Research Applications

2-{[6-(2H-1,3-Benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[6-(2H-1,3-Benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-(2H-1,3-Benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
  • **2-{[6-(2H-1,3-Benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-[(4-chlorophenyl)methyl]acetamide
  • **2-{[6-(2H-1,3-Benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19N5O3S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C22H19N5O3S/c1-14-2-4-15(5-3-14)11-23-21(28)12-31-22-25-24-20-9-7-17(26-27(20)22)16-6-8-18-19(10-16)30-13-29-18/h2-10H,11-13H2,1H3,(H,23,28)

InChI Key

MPWBMQWUQSNANH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.